molecular formula C22H19N3O5 B2675586 2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021052-21-0

2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B2675586
CAS No.: 1021052-21-0
M. Wt: 405.41
InChI Key: SCNSNDYDSOIGKW-UHFFFAOYSA-N
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Description

2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a complex organic compound that features a unique imidazo[4,5-b]pyridine coreThe presence of the trimethoxyphenyl group enhances its biological activity, making it a subject of interest in pharmacological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[4,5-b]pyridine core, followed by the introduction of the phenyl and trimethoxyphenyl groups. Key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification steps, such as recrystallization and chromatography, are scaled up to handle larger quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological and chemical properties, making them useful for further research and applications .

Scientific Research Applications

2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with various molecular targets. The trimethoxyphenyl group is known to enhance the compound’s ability to bind to specific proteins and enzymes, leading to inhibition or modulation of their activity. Key molecular targets include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is unique due to its imidazo[4,5-b]pyridine core, which is not commonly found in other compounds with the trimethoxyphenyl group. This unique structure contributes to its distinct biological and chemical properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-phenyl-5-(2,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c1-28-16-11-18(30-3)17(29-2)10-13(16)15-9-14(22(26)27)19-21(23-15)25-20(24-19)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNSNDYDSOIGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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